molecular formula C7H7ClS B091230 4-Chloro-2-methylthiophenol CAS No. 17178-01-7

4-Chloro-2-methylthiophenol

Cat. No.: B091230
CAS No.: 17178-01-7
M. Wt: 158.65 g/mol
InChI Key: YIUPEFSJLWXHJR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiophenol, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClS and its molecular weight is 158.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Dielectric Relaxation in Thiophenols : A study on 4-methylthiophenol and 4-chlorothiophenol investigated their dielectric absorption in the liquid state. This research is valuable in understanding the molecular and intramolecular relaxation times, relative weight factors, and heats of activation in these compounds (Roy, Sengupta, & Roy, 1976).

  • NMR Spectroscopy of Methylthiophenol Derivatives : Analyses of the 1H NMR spectra of various methylthiophenol derivatives, including 6-chloro-2-methylthiophenol, provided insights into their coupling mechanisms, which is significant in the field of organic chemistry and molecular structure analysis (Schaefer et al., 1985).

  • Mutagenic Properties of Related Compounds : Research on 2-Chloro-4-(methylthio)butanoic acid, a compound related to 4-chloro-2-methylthiophenol, revealed its direct-acting mutagenic properties. The study proposed a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

  • Synthesis of Thiophene Derivatives : A study described a low-cost synthesis route for 2-Chloro-5-methylthiophene, which can be a versatile intermediate in the production of pharmaceuticals and agrochemicals. This synthesis process is crucial in understanding the industrial applications of such compounds (Yang, 2010).

  • Photoelectrochemical Sensing : Research on photoelectrochemical sensors, particularly for detecting toxic pollutants like 4-Chlorophenol, shows the potential application of thiophene derivatives in environmental monitoring and pollution control. The study demonstrated the use of heterojunction materials for enhancing sensor performance (Yan et al., 2019).

  • Electrochemical Sensing : Another study focused on the development of an electrochemical sensor for 4-chlorophenol, using graphene oxide and NiO nanoparticle composites. This research highlights the application of thiophene derivatives in designing sensitive sensors for environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).

Properties

IUPAC Name

4-chloro-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPEFSJLWXHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938041
Record name 4-Chloro-2-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-01-7
Record name 4-Chloro-2-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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